molecular formula C20H18N4O2 B1594217 n,n'-Bis(4-aminophenyl)terephthalamide CAS No. 34066-75-6

n,n'-Bis(4-aminophenyl)terephthalamide

Cat. No.: B1594217
CAS No.: 34066-75-6
M. Wt: 346.4 g/mol
InChI Key: RPOHXHHHVSGUMN-UHFFFAOYSA-N
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Description

N,N’-Bis(4-aminophenyl)terephthalamide: is an organic compound with the molecular formula C20H18N4O2 . It is a derivative of terephthalic acid and is characterized by the presence of two 4-aminophenyl groups attached to the terephthalamide core. This compound is known for its applications in the synthesis of high-performance polymers and materials due to its robust chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Diphenyl Terephthalate:

Industrial Production Methods:

  • The industrial production of N,N’-Bis(4-aminophenyl)terephthalamide generally follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Bis(4-aminophenyl)terephthalamide can undergo oxidation reactions, typically involving the amino groups.

    Reduction: The compound can be reduced under specific conditions, affecting the terephthalamide core.

    Substitution: The aromatic rings in N,N’-Bis(4-aminophenyl)terephthalamide can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • The compound’s derivatives are explored for potential applications in drug delivery systems and as building blocks for bio-compatible materials.

Industry:

  • It is utilized in the production of high-performance materials, including fibers, films, and coatings, due to its excellent chemical and thermal properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-aminophenyl)terephthalamide primarily involves its ability to form strong hydrogen bonds and interact with other molecules through its amino and amide groups. These interactions are crucial in the formation of high-performance polymers and materials. The molecular targets and pathways involved include the formation of poly(amide-imide) chains, which contribute to the material’s robustness and stability.

Comparison with Similar Compounds

  • N,N’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide
  • N,N’-Bis(4-amino-phenyl)-terephthalamide
  • N1,N4-bis(4-aminophenyl)benzene-1,4-dicarboxamide

Comparison:

Properties

IUPAC Name

1-N,4-N-bis(4-aminophenyl)benzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,21-22H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOHXHHHVSGUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288269
Record name n,n'-bis(4-aminophenyl)terephthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34066-75-6
Record name MLS000737301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n'-bis(4-aminophenyl)terephthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 300 ml. pressure-vessel of stainless steel equipped with a magnetic stirrer, a thermometer, and a hydrogen inlet tube, were placed 145 ml. of dimethylacetamide, 18 grs. of N,N'-bis(4-nitrophenyl)terephthalamide prepared in Procedure (b-ii) above, and 2 grs. of Raney nickel. While stirring the contents of the vessel, the temperature was slowly raised to 100° C. Hydrogen gas of about 600 psi was introduced to the bottom of the vessel via the hydrogen inlet tube. The above hydrogen pressure and reaction temperature were maintained for about 5 to 6 hours, so that the hydrogenation reaction could be completed. The reaction product was filtered at 100° C. to separate the Raney nickel catalyst therefrom, and cooled down to 5° C. The resulting yellowish precipitate was collected by filtration and recrystallized from the dimethylacetamide solvent to afford the titled compound in the form of beautiful needle-shaped pale yellow crystals. Yield: 15.32 grs. (97.7% of theoretical value); m.p.: 300° C. (dec.). The IR spectrum showed carbonyl absorption at 1,660 cm-1, and an amide stretch at 3,300 cm-1 (asym); 3,325 cm-1 (sym). For the NMR analysis of the compound, deuterated dimethylsulfoxide solvent was used. The chemical shift of each portion in the NMR spectra was found to be as follows:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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